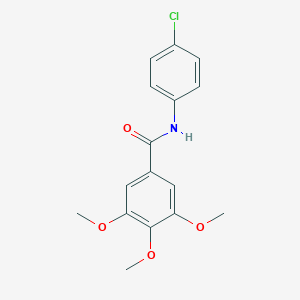
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the family of phenylalkylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is in the treatment of depression. In a recent study, N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide was found to have antidepressant-like effects in animal models, suggesting that it may be a viable treatment option for depression.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it is believed that N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in mood regulation and has been implicated in the pathophysiology of depression.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antidepressant-like effects, N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been found to have anxiolytic effects, suggesting that it may be a potential treatment option for anxiety disorders. N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is also relatively inexpensive compared to other psychoactive compounds, making it an attractive option for researchers on a budget. However, one limitation of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties. Another potential direction is the investigation of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide's effects on other serotonin receptors, which may have implications for the treatment of other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with acetic anhydride to produce N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. The synthesis of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is relatively straightforward and can be performed using standard laboratory techniques.
Propriétés
Formule moléculaire |
C16H16ClNO4 |
|---|---|
Poids moléculaire |
321.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
ODRCEQRCKPMANV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




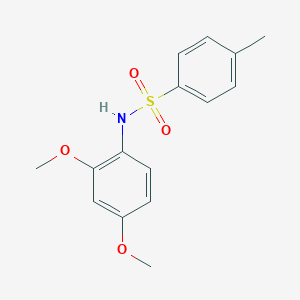

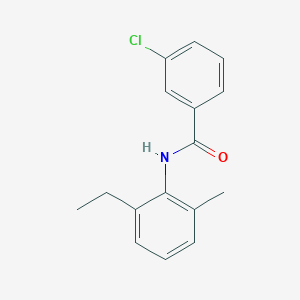
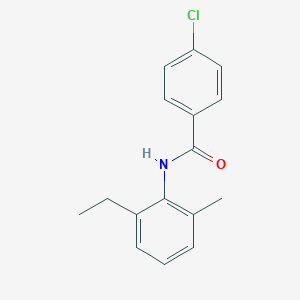
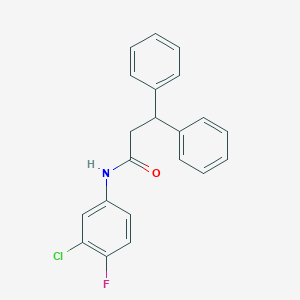
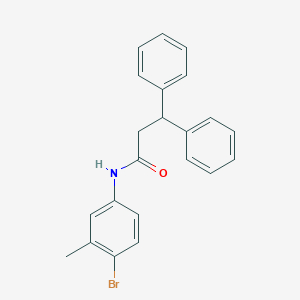

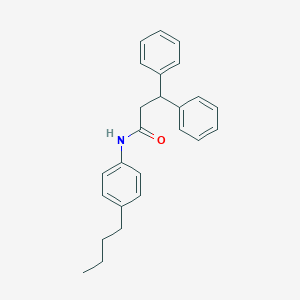
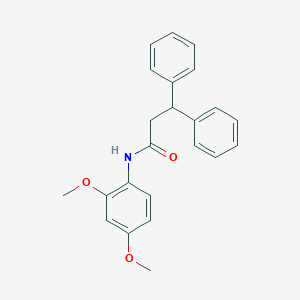

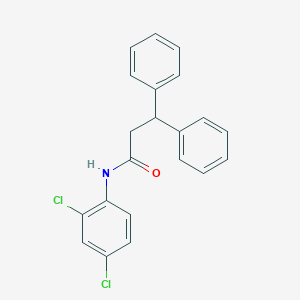
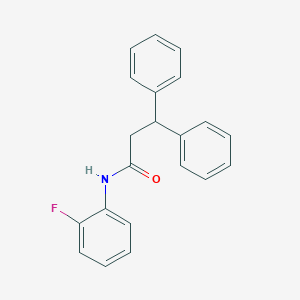
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)